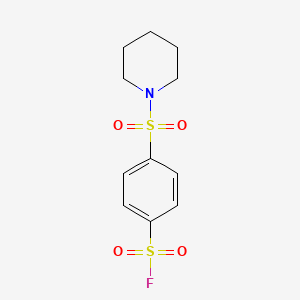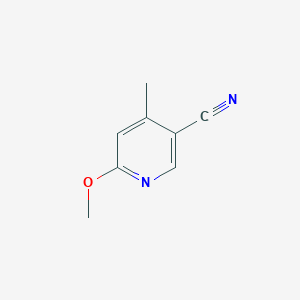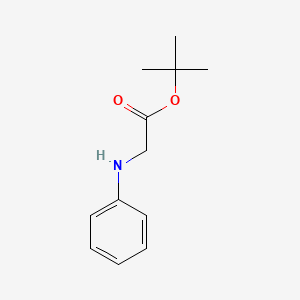
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride, also known as Sulfoxaflor, is a chemical compound that belongs to the sulfonylurea class of insecticides. It was developed as an alternative to neonicotinoid insecticides, which have been associated with negative effects on non-target organisms, particularly bees. Sulfoxaflor has been approved for use in several countries, including the United States, Canada, and Australia.
Wirkmechanismus
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride acts as an agonist of the nicotinic acetylcholine receptor in insects, causing paralysis and death. It has a different mode of action compared to neonicotinoids, which target the same receptor, making it less likely to cause cross-resistance.
Biochemical and physiological effects:
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has been shown to have minimal effects on non-target organisms, particularly bees. Studies have shown that 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has a low toxicity to honeybees and bumblebees, and does not impair their foraging ability or colony growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to prepare solutions for testing. It is also stable under a wide range of conditions, allowing for consistent results. However, like all insecticides, 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride should be used with caution and proper safety measures to avoid exposure.
Zukünftige Richtungen
Future research on 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride could focus on its potential use in integrated pest management strategies, as well as its impact on non-target organisms in different environments. Studies could also investigate the potential for resistance to develop over time, and ways to mitigate this risk. Additionally, research could explore the use of 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride in combination with other insecticides or biological control methods to enhance its effectiveness.
Synthesemethoden
The synthesis of 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 4-piperidinylbenzenesulfonyl chloride. This intermediate is then reacted with sodium fluoride to form 4-piperidinylbenzenesulfonyl fluoride, which is further reacted with 4-chlorosulfonylbenzenesulfonyl chloride to form 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride.
Wissenschaftliche Forschungsanwendungen
4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has been extensively studied for its insecticidal properties and its potential impact on non-target organisms. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, and thrips. Studies have also shown that 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has a low toxicity to mammals, birds, and fish, making it a promising alternative to neonicotinoids.
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGMGALRTOXHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2666784.png)


![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2666793.png)
![(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol](/img/structure/B2666794.png)


![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)


![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2666802.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2666804.png)